molecular formula C9H11ClN2 B6206570 4-chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine CAS No. 1517074-46-2

4-chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine

Cat. No.: B6206570
CAS No.: 1517074-46-2
M. Wt: 182.7
InChI Key:
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Description

“4-chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine” is a chemical compound with the molecular formula C9H11ClN2 . It contains a total of 24 bonds : 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 Pyrimidine .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also contains a three-membered cyclopropyl ring .


Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 182.65 . It contains a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 Pyrimidine .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds often involves their interaction with various biological targets. For example, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine involves the reaction of 4-chloro-6-methyl-2-hydroxypyrimidine with 1-methylcyclopropylamine followed by dehydration to form the final product.", "Starting Materials": [ "4-chloro-6-methyl-2-hydroxypyrimidine", "1-methylcyclopropylamine" ], "Reaction": [ "Step 1: 4-chloro-6-methyl-2-hydroxypyrimidine is reacted with 1-methylcyclopropylamine in the presence of a base such as sodium hydroxide or potassium carbonate.", "Step 2: The resulting intermediate is dehydrated using a dehydrating agent such as phosphorus oxychloride or thionyl chloride to form 4-chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine.", "Step 3: The final product is purified using standard techniques such as recrystallization or column chromatography." ] }

CAS No.

1517074-46-2

Molecular Formula

C9H11ClN2

Molecular Weight

182.7

Purity

95

Origin of Product

United States

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